Methanesulfonic acid;6-phenylhexan-1-ol
Description
Methanesulfonic acid (MSA), a strong organic sulfonic acid (CH₃SO₃H), is characterized by its high acidity (pKa = −1.9), thermal stability (up to 180°C in air), and low environmental toxicity . It is widely used in industrial applications such as electroplating, catalysis, and green chemistry due to its REACH compliance and biodegradability . 6-Phenylhexan-1-ol (C₁₂H₁₈O) is an aromatic alcohol with a hexanol backbone substituted by a phenyl group at the sixth carbon.
The combination of MSA and 6-phenylhexan-1-ol may form a sulfonate ester or a salt, depending on the synthetic route. Such derivatives are often employed as surfactants, stabilizers, or intermediates in organic synthesis.
Properties
CAS No. |
61440-48-0 |
|---|---|
Molecular Formula |
C13H22O4S |
Molecular Weight |
274.38 g/mol |
IUPAC Name |
methanesulfonic acid;6-phenylhexan-1-ol |
InChI |
InChI=1S/C12H18O.CH4O3S/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;1-5(2,3)4/h3,5-6,9-10,13H,1-2,4,7-8,11H2;1H3,(H,2,3,4) |
InChI Key |
WFNVLPLKBJKNBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)CCCCCCO |
Origin of Product |
United States |
Preparation Methods
Reaction of Sodium Sulfite with Dimethyl Sulfate
The most industrially viable method for MSA synthesis involves the reaction of sulfite ions ($$ \text{SO}3^{2-} $$) with dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) under controlled conditions.
Reaction Mechanism:
$$
2 \, \text{SO}3^{2-} + (\text{CH}3)2\text{SO}4 \rightarrow 2 \, \text{CH}3\text{SO}3^- + \text{SO}4^{2-}
$$
Subsequent acidification with $$ \text{H}2\text{SO}4 $$ liberates methanesulfonic acid:
$$
\text{CH}3\text{SO}3^- + \text{H}^+ \rightarrow \text{CH}3\text{SO}_3\text{H}
$$
Optimized Conditions:
Key advantages include the absence of toxic byproducts (sodium sulfate is non-hazardous) and scalability under atmospheric pressure.
Synthesis of 6-Phenylhexan-1-ol
Catalytic Hydrogenation of 6-Phenylhex-5-yn-1-ol
The reduction of 6-phenylhex-5-yn-1-ol ($$ \text{C}{12}\text{H}{16}\text{O} $$) via palladium-catalyzed hydrogenation offers a high-yield route to 6-phenylhexan-1-ol.
Procedure:
- Dissolve 6-phenylhex-5-yn-1-ol (241 mg, 1.07 mol) in ethanol (50 mL).
- Add 10% Pd/C catalyst (50 mg).
- Pressurize with $$ \text{H}_2 $$ (40 psi) and stir at $$ 25^\circ \text{C} $$ for 2 hours.
- Filter through Celite and concentrate under vacuum.
Characterization Data:
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$): δ 7.16–7.27 (m, 5H, Ar-H), 3.63 (t, $$ J = 6.4 \, \text{Hz} $$, 2H, -CH$$ _2$$OH), 2.61 (t, $$ J = 8.0 \, \text{Hz} $$, 2H, Ph-CH$$ _2 $$), 1.37–1.69 (m, 8H, aliphatic-H).
- Yield: 70%.
Preparation of 6-Phenylhexan-1-yl Methanesulfonate
Esterification with Methanesulfonyl Chloride
The alcohol reacts with methanesulfonyl chloride ($$ \text{MsCl} $$) in the presence of a base to form the sulfonate ester.
General Protocol:
- Cool a solution of 6-phenylhexan-1-ol (1.0 equiv) and triethylamine (1.2 equiv) in dichloromethane to $$ 0^\circ \text{C} $$.
- Add $$ \text{MsCl} $$ (1.1 equiv) dropwise over 15 minutes.
- Stir at $$ 0–5^\circ \text{C} $$ for 2 hours.
- Wash with brine, dry over $$ \text{Na}2\text{SO}4 $$, and concentrate.
Reaction Equation:
$$
\text{C}{12}\text{H}{18}\text{O} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{17}\text{O}3\text{S} \text{-CH}_3 + \text{HCl}
$$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | $$ 0–5^\circ \text{C} $$ |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Yield | 80–90% (estimated) |
Analytical Characterization and Applications
Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various reactions, including esterification, alkylation, and sulfonation . It is a strong acid and can act as a catalyst in many organic reactions. 6-phenylhexan-1-ol can participate in oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Esterification: Methanesulfonic acid reacts with alcohols in the presence of a dehydrating agent to form esters.
Reduction: 6-phenylhexan-1-ol can be reduced to 6-phenylhexane using hydrogen gas and a metal catalyst.
Major Products
Esterification: Esters of methanesulfonic acid.
Oxidation: 6-phenylhexanoic acid.
Reduction: 6-phenylhexane.
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions . It is also employed in biodiesel production and electrochemical applications, such as redox flow batteries and electrodeposition . 6-phenylhexan-1-ol is used as an intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds .
Mechanism of Action
Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions . It is non-oxidizing and exhibits high chemical stability. 6-phenylhexan-1-ol, as an alcohol, can undergo hydrogen bonding and participate in nucleophilic substitution reactions .
Comparison with Similar Compounds
Methanesulfonic Acid vs. Other Sulfonic Acids
Key Findings :
- MSA’s environmental profile and regulatory compliance give it a competitive edge over PFOS and pTSA, which face restrictions due to toxicity .
- Its acidity is comparable to mineral acids (e.g., H₂SO₄), making it a viable substitute in catalysis .
6-Phenylhexan-1-ol vs. Other Aromatic Alcohols
Key Findings :
- Limited data on its specific reactivity or toxicity necessitates caution in applications, though structural analogs suggest utility in esterification or sulfonation reactions .
Q & A
Basic Questions
Q. What are effective synthetic routes for methanesulfonic acid (MSA) derivatives in organic chemistry?
- Methodology : MSA derivatives (e.g., sulfonamides, esters) can be synthesized via nucleophilic substitution or sulfonation reactions. For example, sulfonyl chlorides are prepared by reacting MSA with PCl₅ under controlled conditions to avoid side reactions. Purification often involves recrystallization or column chromatography to isolate high-purity products .
- Optimization : Reaction temperature and stoichiometry are critical. Excess PCl₅ improves yield, but rigorous drying is required to prevent hydrolysis .
Q. How can HPLC be optimized for quantifying MSA derivatives in complex matrices?
- Methodology : Use reversed-phase HPLC with ion-pairing agents (e.g., hexanesulfonic acid sodium salt) to enhance retention and resolution of polar MSA derivatives. Mobile phase pH should be adjusted to 2.0–3.0 using trifluoroacetic acid to suppress ionization .
- Validation : Linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) must be validated. External standard calibration is recommended for accuracy .
Q. What safety protocols are essential when handling MSA in laboratory settings?
- First Aid : Skin exposure requires immediate washing with soap and water. Eye contact mandates 10-minute irrigation with clean water. Avoid inducing vomiting upon ingestion .
- Toxicity Data : Rat oral LD₅₀ is 200 mg/kg, highlighting the need for PPE (gloves, goggles) and fume hoods during handling .
Advanced Research Questions
Q. How do methylotrophic bacteria metabolize MSA, and what enzymes are involved?
- Experimental Design : Use Methylosulfonomonas methylovora strains to study the MSA monooxygenase pathway. Gene knockout studies (e.g., plasmid insertion via modular transposons) can identify key enzymes like MsaABC .
- Data Analysis : Monitor metabolic intermediates (e.g., formaldehyde) via GC-MS. Enzyme kinetics (Km, Vmax) should be measured under varying substrate concentrations .
Q. What analytical challenges arise when studying interactions between MSA and aromatic alcohols (e.g., 6-phenylhexan-1-ol) in mixed systems?
- Methodology : Employ LC-MS/MS with negative ion mode for simultaneous detection. Use deuterated internal standards to correct matrix effects.
- Contradictions : Conflicting retention times may occur due to hydrogen bonding. Adjust gradient elution (e.g., methanol/water with 0.1% formic acid) to resolve co-elution .
Q. How does MSA contribute to environmental sulfur cycling, particularly in marine ecosystems?
- Field Studies : Measure MSA concentrations in atmospheric aerosols and seawater using ion chromatography. Correlate seasonal variations with dimethyl sulfide (DMS) emissions .
- Mechanistic Insights : Isotopic labeling (³⁴S-MSA) can trace sulfur incorporation into marine bacterial biomass. Compare degradation rates in oxic vs. anoxic sediments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
